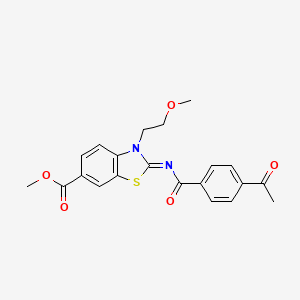![molecular formula C11H16N6O2S B2840135 2-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyrazine CAS No. 2034323-70-9](/img/structure/B2840135.png)
2-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazine derivatives has been a subject of interest in various research studies . Pyrazine and its derivatives can be synthesized by chemical methods or by certain microorganisms . The synthetic approaches include condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .Molecular Structure Analysis
The molecular structure of “2-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyrazine” consists of a pyrazine ring with various substituents. Pyrazine is a six-membered aromatic compound with two nitrogen atoms .Chemical Reactions Analysis
Pyrazines are known for their unique reactivity profiles . They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery .Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Applications
- Molecular Imprinting of Methyl Pyrazines : Methyl pyrazines, including dimethylpyrazine, are key flavor compounds in food processing. Synthetic polymers selective for these compounds have been prepared using a molecular imprinting technique. These polymers show selectivity for their templates over other pyrazines and could be used in analyzing flavor compounds in the food industry (Cruz et al., 1999).
Biosynthesis and Environmental Applications
- Pyrazines Biosynthesis by Bacillus Strains : Certain Bacillus subtilis cultures can biosynthesize a range of alkylpyrazines, which are compounds with a varied and intense aroma used as food flavorings. This biosynthesis presents an environmentally friendly alternative to chemical synthesis (Kłosowski et al., 2021).
Chemical Properties and Interactions
- C–H Group Acidity and C–H···N Interactions : A study on the crystal structures of pyrazine and methyl-substituted pyrazines provides insights into the nature of C–H···N interactions. Understanding these interactions is crucial for designing new compounds with targeted properties (Thalladi et al., 2000).
Potential Medical Applications
- Theoretical Evaluation of Corrosion Inhibition : Pyrazine derivatives have been studied for their corrosion inhibition performance on steel, highlighting the potential of pyrazines in industrial applications to prevent corrosion (Obot & Gasem, 2014).
Food Industry Applications
- Use of Methylpyrazine Ratios to Monitor Coffee Roasting : The formation of methylpyrazines, which are important for the “roasted” flavor in coffee, can be monitored to optimize roasting processes. This application underlines the importance of pyrazines in enhancing food flavors (Hashim & Chaveron, 1995).
Zukünftige Richtungen
The future directions for “2-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyrazine” and other pyrazine derivatives could involve further exploration of their synthetic pathways and biological activities . They could also be used in the development of new drugs and other therapeutic agents .
Eigenschaften
IUPAC Name |
2-[5-[(dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-16(2)20(18,19)14-7-9-6-10(15-17(9)3)11-8-12-4-5-13-11/h4-6,8,14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOZDPISHYEIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide](/img/structure/B2840052.png)
![2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2840053.png)


![3-(3,3-Difluorocyclobutyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2840057.png)

![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2840061.png)

![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole](/img/structure/B2840063.png)


![N,N-Dimethyl-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B2840071.png)
![N-{3-[(4-Methoxyphenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2840074.png)
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2840075.png)